molecular formula C5H9Br3N2 B14243898 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 189034-89-7

4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14243898
CAS No.: 189034-89-7
M. Wt: 336.85 g/mol
InChI Key: NMPXJMOXXLHDQX-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the bromination of 1,3-dimethylimidazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 4,5-dihydro-1,3-dimethylimidazole derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or water.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Major Products

    Substitution: Formation of 4,5-disubstituted imidazole derivatives.

    Reduction: Formation of 4,5-dihydro-1,3-dimethylimidazole.

    Oxidation: Formation of imidazole N-oxides.

Scientific Research Applications

4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: A non-brominated derivative with different reactivity and applications.

    1,3-Dimethylimidazolium Bromide: Lacks the bromine atoms at the 4 and 5 positions, resulting in different chemical properties.

    4,5-Dihydro-1,3-dimethylimidazole: A reduced form with distinct reactivity.

Uniqueness

4,5-Dibromo-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of bromine atoms, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

189034-89-7

Molecular Formula

C5H9Br3N2

Molecular Weight

336.85 g/mol

IUPAC Name

4,5-dibromo-1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C5H8Br2N2.BrH/c1-8-3-9(2)5(7)4(8)6;/h3H2,1-2H3;1H

InChI Key

NMPXJMOXXLHDQX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C(=C1Br)Br)C.[Br-]

Origin of Product

United States

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